molecular formula C26H22FN3O2 B2898026 5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866728-17-8

5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

Cat. No.: B2898026
CAS No.: 866728-17-8
M. Wt: 427.479
InChI Key: AVAMDHSIWFBDQP-UHFFFAOYSA-N
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Description

Pyrazoloquinolines, such as the one you mentioned, are a type of organic compound that contain a pyrazole ring fused with a quinoline ring . They are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of pyrazoloquinolines can be achieved through various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of pyrazoloquinolines consists of a pyrazole ring fused with a quinoline ring . The specific compound you mentioned also contains fluorophenyl, dimethoxy, and methylphenyl groups, which can influence its physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions involving pyrazoloquinolines can vary depending on the specific compound and its functional groups .

Scientific Research Applications

Synthesis and Biological Applications

Synthetic Pathways and Derivatives : Research has focused on synthesizing various quinoline derivatives due to their potential biological activities. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involved reactions that yielded compounds with potent cytotoxic properties against cancer cell lines, demonstrating the relevance of quinoline derivatives in cancer research (Deady et al., 2003).

Biological Applications : The interest in quinoline and pyrazoloquinoline derivatives extends to their biological applications. For instance, quinoline derivatives are known as efficient fluorophores, widely used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013). This suggests the potential use of 5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline in fluorescent imaging or as a DNA fluorophore.

Chemical Properties and Analysis

Chemical Structure and Analysis : The molecular structures and crystallographic analysis of new ciprofloxacin derivatives provide insights into the characteristic structural features of fluoroquinolines, which could be extrapolated to understand the physical and chemical properties of related compounds (Tomišić et al., 2002).

Supramolecular Aggregation : The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines showcases how molecular modifications can influence the aggregation behavior, potentially affecting the solubility, stability, and bioavailability of these compounds (Portilla et al., 2005).

Potential for Drug Development

Antibacterial and Antitubercular Activities : Several studies have synthesized and evaluated the antimicrobial activities of quinoline derivatives, indicating their potential in developing new antibiotics or antitubercular agents. For example, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Mechanism of Action

The mechanism of action of pyrazoloquinolines can depend on their specific structure and the target they interact with. Some pyrazoloquinolines have been shown to have potential anti-cancer activity .

Future Directions

Pyrazoloquinolines are a promising area of research in medicinal chemistry due to their potential biological activities . Future research may focus on synthesizing new pyrazoloquinoline derivatives and investigating their biological activities.

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-16-7-9-18(10-8-16)25-21-15-30(14-17-5-4-6-19(27)11-17)22-13-24(32-3)23(31-2)12-20(22)26(21)29-28-25/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAMDHSIWFBDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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